molecular formula C4H7IO4 B12660918 Acetic acid, anhydride with hypoiodous acid CAS No. 6540-76-7

Acetic acid, anhydride with hypoiodous acid

Cat. No.: B12660918
CAS No.: 6540-76-7
M. Wt: 246.00 g/mol
InChI Key: RQLAAVAWCZYWAK-UHFFFAOYSA-N
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Description

Acetic acid, anhydride with hypoiodous acid, also known as iodine monoacetate, is a chemical compound with the molecular formula C4H7IO4. This compound is formed by the combination of acetic acid anhydride and hypoiodous acid. It is known for its unique properties and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acetic acid, anhydride with hypoiodous acid typically involves the reaction of acetic acid anhydride with hypoiodous acid under controlled conditions. The reaction is carried out in an anhydrous environment to prevent the decomposition of the reactants and products. The reaction can be represented as follows:

[ \text{(CH}_3\text{CO)}_2\text{O} + \text{HIO} \rightarrow \text{C}_4\text{H}_7\text{IO}_4 ]

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques to ensure high purity and yield. The process typically includes the careful handling of reactants, precise control of reaction conditions, and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, anhydride with hypoiodous acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different iodine-containing products.

    Reduction: It can be reduced to form simpler iodine compounds.

    Substitution: The iodine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

    Oxidation: Iodine oxides, acetic acid derivatives.

    Reduction: Iodine, acetic acid.

    Substitution: Various substituted acetic acid derivatives.

Scientific Research Applications

Acetic acid, anhydride with hypoiodous acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of iodine-containing compounds.

    Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.

    Medicine: Investigated for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, anhydride with hypoiodous acid involves its reactivity with various molecular targets. The iodine atom in the compound can participate in electrophilic reactions, leading to the formation of new bonds and the modification of existing molecules. The pathways involved include nucleophilic substitution and oxidation-reduction reactions.

Comparison with Similar Compounds

Similar Compounds

    Acetic anhydride: Similar in structure but lacks the iodine atom.

    Hypoiodous acid: Contains iodine but does not have the acetic anhydride component.

    Iodine monoacetate: Another name for the same compound.

Uniqueness

Acetic acid, anhydride with hypoiodous acid is unique due to the presence of both acetic anhydride and hypoiodous acid moieties in a single molecule. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

6540-76-7

Molecular Formula

C4H7IO4

Molecular Weight

246.00 g/mol

IUPAC Name

acetyl acetate;hypoiodous acid

InChI

InChI=1S/C4H6O3.HIO/c1-3(5)7-4(2)6;1-2/h1-2H3;2H

InChI Key

RQLAAVAWCZYWAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(=O)C.OI

Origin of Product

United States

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